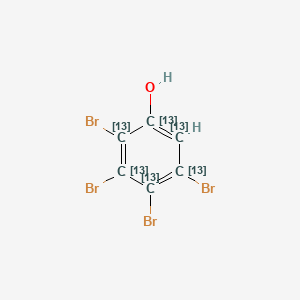
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is a brominated organic compound. It is characterized by the presence of four bromine atoms and a hydroxyl group attached to a cyclohexa-1,3,5-triene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol typically involves the bromination of cyclohexa-1,3,5-triene. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous bromination process. The cyclohexa-1,3,5-triene is fed into a reactor where it reacts with bromine under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atoms can be reduced to form a less brominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a less brominated cyclohexa-1,3,5-triene.
Applications De Recherche Scientifique
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: It is used in studies involving brominated organic compounds and their biological effects.
Medicine: Research on its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of flame retardants and other brominated materials.
Mécanisme D'action
The mechanism of action of 3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can interact with enzymes and proteins, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its antimicrobial or flame-retardant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-tetrabromo-1,4-benzoquinone: Another brominated compound with similar reactivity.
2,4,5,7-tetrabromo-3,4,5,6-tetrachlorofluorescein: A brominated fluorescein derivative used in various applications.
Tetrabromobisphenol A: A widely used brominated flame retardant.
Uniqueness
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is unique due to its specific arrangement of bromine atoms and the presence of a hydroxyl group. This structure imparts distinct chemical properties, making it valuable in specific research and industrial applications.
Propriétés
Formule moléculaire |
C6H2Br4O |
|---|---|
Poids moléculaire |
415.65 g/mol |
Nom IUPAC |
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H2Br4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
KXZRECGEDVBJPM-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Br)Br)Br)Br)O |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Br)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















